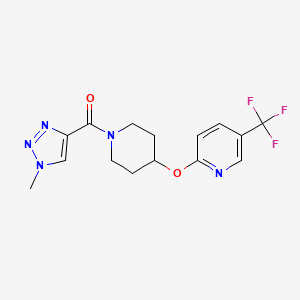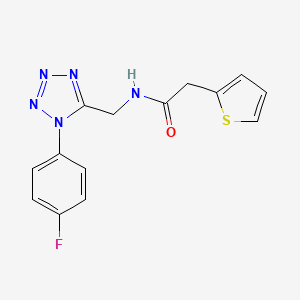![molecular formula C21H17ClN4S B2671114 4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 303985-72-0](/img/structure/B2671114.png)
4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a chemical compound with a complex structure Known for its potential applications in various fields, it consists of an allylamino group, a chlorobenzyl sulfanyl group, a phenyl group, and a pyrimidinecarbonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile generally involves a multi-step process. The key starting materials include allylamine, 2-chlorobenzyl chloride, and 6-phenylpyrimidine-4-carbonitrile. The reaction typically starts with the nucleophilic substitution of 2-chlorobenzyl chloride with allylamine to form 2-(allylamino)benzyl chloride. This intermediate is then reacted with 6-phenylpyrimidine-4-carbonitrile under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would be optimized for yield and purity. Techniques like solvent selection, temperature control, and catalysis are crucial. High-throughput synthesis methods and continuous flow processes could be employed to scale up production while maintaining quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce more reactive functional groups, potentially increasing the compound's reactivity.
Reduction: Reducing conditions can modify the allylamino or carbonitrile groups, altering the compound's properties.
Substitution: This compound can participate in substitution reactions, especially nucleophilic or electrophilic substitution, depending on the reactive site.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide or permanganate, reducing agents such as lithium aluminum hydride, and various bases or acids for substitution reactions. Reaction conditions must be carefully controlled to prevent unwanted side reactions.
Major Products Formed: The products of these reactions vary widely depending on the conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound. Substitution reactions can introduce different functional groups, leading to a wide array of derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile has a broad spectrum of applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Employed in material science for the creation of novel polymers and materials with specific properties.
Wirkmechanismus
The compound’s mechanism of action varies depending on its application:
Biological Activity: It can interact with specific molecular targets, such as enzymes or receptors, disrupting normal cellular processes. This interaction might involve the inhibition of enzyme activity or modulation of receptor signaling pathways.
Material Properties: In industrial applications, the compound’s unique chemical structure provides desirable characteristics, such as thermal stability or specific mechanical properties, through interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile can be compared with other compounds in its class, such as:
4-(Methylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
4-(Ethylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
These compounds share a similar core structure but differ in their substituent groups, which can influence their reactivity and applications
In a nutshell, this compound is a versatile compound with wide-ranging applications in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and utilization. Anything else you need to dive into?
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4S/c1-2-12-24-20-17(13-23)19(15-8-4-3-5-9-15)25-21(26-20)27-14-16-10-6-7-11-18(16)22/h2-11H,1,12,14H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQWNSYGPMUYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-3-fluoro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671036.png)
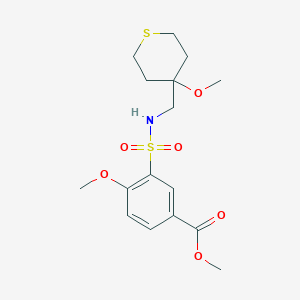
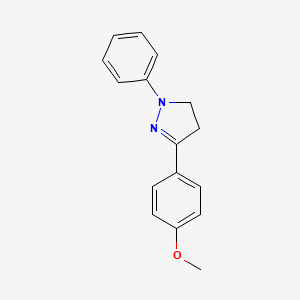
methanone](/img/structure/B2671040.png)

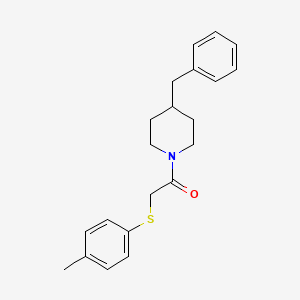
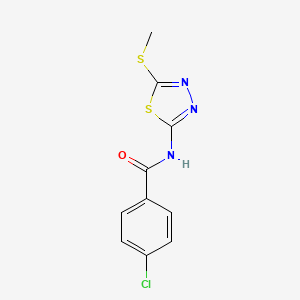
![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2671044.png)
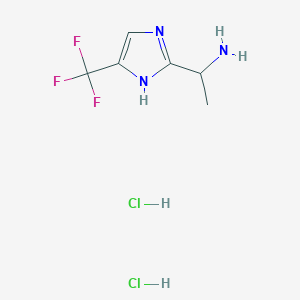
![N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide](/img/structure/B2671046.png)
![N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide](/img/structure/B2671047.png)
![5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2671048.png)
